PF-04691502

Catalog No.
S548410
CAS No.
1013101-36-4
M.F
C22H27N5O4
M. Wt
425.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-04691502

CAS Number

1013101-36-4

Product Name

PF-04691502

IUPAC Name

2-amino-8-[4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C22H27N5O4

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C22H27N5O4/c1-13-17-11-18(14-3-8-19(30-2)24-12-14)21(29)27(20(17)26-22(23)25-13)15-4-6-16(7-5-15)31-10-9-28/h3,8,11-12,15-16,28H,4-7,9-10H2,1-2H3,(H2,23,25,26)

InChI Key

XDLYKKIQACFMJG-WKILWMFISA-N

SMILES

CC1=C2C=C(C(=O)N(C2=NC(=N1)N)C3CCC(CC3)OCCO)C4=CN=C(C=C4)OC

Solubility

soluble in DMSO

Synonyms

2-amino-8-(4-(2-hydroxyethoxy)cyclohexyl)-6-(6-methoxypyridin-3-yl)-4-methylpyrido(2,3-d)pyrimidin-7(8H)-one, PF-04691502

Canonical SMILES

CC1=C2C=C(C(=O)N(C2=NC(=N1)N)C3CCC(CC3)OCCO)C4=CN=C(C=C4)OC

Description

The exact mass of the compound PF-04691502 is 425.2063 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-04691502 is a small molecule inhibitor that targets two important cell signaling pathways: phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These pathways play a crucial role in cell growth, proliferation, and survival. Deregulation of these pathways is frequently observed in various cancers, making them attractive targets for cancer therapy [].

Mechanism of Action

PF-04691502 acts as an ATP-competitive inhibitor. This means it binds to the ATP binding pocket of both PI3K and mTOR enzymes, preventing them from utilizing ATP, a crucial energy molecule needed for their activity. By inhibiting these enzymes, PF-04691502 disrupts the signaling cascade downstream, leading to:

  • Cell cycle arrest: PF-04691502 can induce cell cycle arrest in the G1 phase by upregulating p27 Kip1, a cell cycle inhibitor, and reducing Rb phosphorylation, a protein involved in cell cycle progression [].
  • Reduced cell proliferation: Inhibition of PI3K and mTOR signaling can suppress the growth and proliferation of cancer cells [].
  • Induction of apoptosis: PF-04691502 has been shown to induce apoptosis, a form of programmed cell death, in cancer cells [].

Preclinical Studies

PF-04691502 has demonstrated promising antitumor activity in preclinical studies. Studies have shown that it can:

  • Inhibit the transformation of avian fibroblasts mediated by various PI3K isoforms [].
  • Suppress tumor growth in xenograft models of cancers with PTEN loss or PIK3CA mutation, suggesting its effectiveness against cancers with specific genetic alterations [].
  • Reduce glucose metabolism in tumors, as observed by FDG-PET imaging [].

Purity

>97 % (or refer to the Certificate of Analysis)

XLogP3

1.6

Exact Mass

425.2063

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4W39NS61KI

Other CAS

1013101-36-4

Dates

Modify: 2023-08-15
1. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity [Erratum to document cited in CA155:552621] By Liu, Kevin K.-C.; Zhu, Jin Jiang; Smith, Graham L.; Yin, Min-Jean; Bailey, Simon; Chen, Jeffrey H.; Hu, Qiyue; Huang, Qinhua; Li, Chunze; Li, Qing J.; et al From ACS Medicinal Chemistry Letters, Ahead of Print.
2. Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes By Bao, Rudi; Lai, Chengjung; Qian, Changgeng From PCT Int. Appl. (2011), WO 2011130628 A1 20111020.
3. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity By Liu, Kevin K.-C.; Zhu, Jin Jiang; Smith, Graham L.; Yin, Min-Jean; Bailey, Simon; Chen, Jeffrey H.; Hu, Qiyue; Huang, Qinhua; Li, Chunze; Li, Qing J.; et al From ACS Medicinal Chemistry Letters (2011), 2(11), 809-813.
4. In vivo activity of combined PI3K/mTOR and MEK inhibition in a KrasG12D;Pten deletion mouse model of ovarian cancer By Kinross, Kathryn M.; Brown, Daniel V.; Kleinschmidt, Margarete; Jackson, Susan; Christensen, James; Cullinane, Carleen; Hicks, Rodney J.; Johnstone, Ricky W.; McArthur, Grant A. From Molecular Cancer Therapeutics (2011), 10(8), 1440-1449.
5. Methods and compositions for treating hedgehog-associated cancers By Travaglione, Veronica; Macdougall, John; McGovern, Karen J. From PCT Int. Appl. (2011), WO 2011063309 A1 20110526.
6. Detection of oncogenic mutations as markers of susceptibility of tumors to treatment with inhibitors of HSP90 and associated signaling proteins By Fritz, Christian; Normant, Emmanuel Y.; Paez, Juan Guillermo; West, Kip A. From PCT Int. Appl. (2011), WO 2011060328 A1 20110519.
7. mTOR pathway inhibitors for treating ocular disorders By Nivaggioli, Thierry; Weber, David A.; Dor, Philippe Jm; Reilly, Philip From PCT Int. Appl. (2010), WO 2010129622 A1 20101111.
8. Pyrido[2, 3-d]pyrimidinone compounds as PI3 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of abnormal cell growth By Cheng, Hengmiao; Bhumralkar, Dilip; Dress, Klaus Ruprecht; Hoffman, Jacqui Elizabet; Johnson, Mary Catherine; Kania, Robert Steven; Le, Phuong Thi Quy; Nambu, Michell David; Pairish, Mason Alan; Plewe, Michael Bruno; et al From PCT Int. Appl. (2008), WO 2008032162 A1 20080320.

Explore Compound Types